molecular formula C11H15N3O2 B8030459 1-(3-Nitropyridin-2-yl)azepane

1-(3-Nitropyridin-2-yl)azepane

Cat. No.: B8030459
M. Wt: 221.26 g/mol
InChI Key: RLYKPJZAGVYWRU-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)azepane is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an azepane ring

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3-nitropyridine with azepane under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of the necessary raw materials .

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)azepane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological targets and pathways .

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)azepane can be compared with other similar compounds, such as:

    3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the azepane ring.

    Azepane derivatives: Compounds with similar azepane rings but different substituents on the pyridine ring.

The uniqueness of this compound lies in its combination of the nitro group and azepane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKPJZAGVYWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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